N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound that belongs to the class of benzimidazole sulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and antitubercular properties. The structure of benzimidazole sulfonamides typically consists of a benzimidazole ring system substituted with various functional groups that can significantly alter their biological activity and physicochemical properties.
Synthesis Analysis
The synthesis of benzimidazole sulfonamides, such as the compound , can be achieved through a variety of methods. One general method involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to give intermediate 1,2-phenylenediamines, which then react with aryl, heteroaryl, and alkyl aldehydes to provide substituted benzimidazole sulfonamides . This method allows for the introduction of different substituents on the benzimidazole ring, which can be tailored to achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The sulfonamide group is typically attached to the benzimidazole ring, and additional substituents, such as the ethoxyphenyl group in the compound of interest, can influence the molecule's interaction with biological targets. The precise arrangement of these groups and the overall three-dimensional conformation of the molecule are crucial for its biological function.
Chemical Reactions Analysis
Benzimidazole sulfonamides can undergo various chemical reactions depending on their substituents. For instance, the presence of an ethoxy group may allow for reactions typical of ethers, such as cleavage under acidic conditions. The sulfonamide group can participate in reactions such as hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding sulfonic acid and amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole sulfonamides are influenced by their molecular structure. These properties include solubility in different solvents, melting points, and stability under various conditions. The presence of different substituents can significantly affect these properties. For example, the introduction of halogen atoms or bulky groups can increase the lipophilicity of the molecule, potentially affecting its bioavailability and distribution in biological systems .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-11-5-3-10(4-6-11)18-23(20,21)12-7-8-13-14(9-12)17-15(19)16-13/h3-9,18H,2H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLFWLHAJHHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323689 |
Source
|
Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
CAS RN |
708241-82-1 |
Source
|
Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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